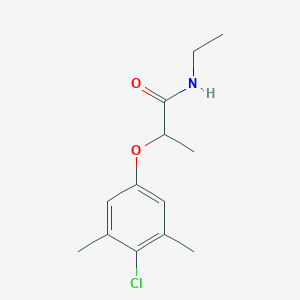![molecular formula C16H19N3O3S B4428737 4-[(ethylsulfonyl)(methyl)amino]-N-(2-pyridinylmethyl)benzamide](/img/structure/B4428737.png)
4-[(ethylsulfonyl)(methyl)amino]-N-(2-pyridinylmethyl)benzamide
説明
4-[(ethylsulfonyl)(methyl)amino]-N-(2-pyridinylmethyl)benzamide is a chemical compound that has been studied for its potential applications in scientific research. This compound is also known by its chemical formula, C15H18N4O3S, and has been synthesized using various methods.
作用機序
The mechanism of action of 4-[(ethylsulfonyl)(methyl)amino]-N-(2-pyridinylmethyl)benzamide involves the inhibition of certain enzymes, such as PKB and CDK2. This inhibition leads to the disruption of various cellular processes, including cell cycle progression and survival signaling pathways. Additionally, this compound has been shown to induce apoptosis in cancer cells, which may be due to its ability to activate caspases, a group of enzymes that play a key role in the apoptotic process.
Biochemical and Physiological Effects:
Studies have shown that this compound can affect various biochemical and physiological processes. This compound has been shown to inhibit the activity of PKB and CDK2, which are involved in cell cycle progression and survival signaling pathways. Additionally, this compound has been shown to induce apoptosis in cancer cells, which may be due to its ability to activate caspases. Further studies are needed to fully understand the biochemical and physiological effects of this compound.
実験室実験の利点と制限
One advantage of using 4-[(ethylsulfonyl)(methyl)amino]-N-(2-pyridinylmethyl)benzamide in lab experiments is its ability to inhibit the activity of certain enzymes, such as PKB and CDK2. This inhibition can be useful in studying various cellular processes, including cell cycle progression and survival signaling pathways. Additionally, this compound has been shown to induce apoptosis in cancer cells, which may be useful in studying the mechanisms of cancer cell death. One limitation of using this compound in lab experiments is its potential toxicity, which may vary depending on the cell type and concentration used.
将来の方向性
There are several future directions for the study of 4-[(ethylsulfonyl)(methyl)amino]-N-(2-pyridinylmethyl)benzamide. One direction is to further investigate its mechanism of action and its effects on various cellular processes. Another direction is to explore its potential applications in cancer therapy, either alone or in combination with other drugs. Additionally, further studies are needed to determine the toxicity of this compound and its potential side effects in vivo. Overall, the study of this compound has the potential to lead to new insights into the mechanisms of cancer cell death and the development of new cancer therapies.
科学的研究の応用
4-[(ethylsulfonyl)(methyl)amino]-N-(2-pyridinylmethyl)benzamide has been studied for its potential applications in scientific research. This compound has been shown to inhibit the activity of certain enzymes, such as protein kinase B (PKB) and cyclin-dependent kinase 2 (CDK2), which are involved in various cellular processes. Studies have also shown that this compound can induce apoptosis, or programmed cell death, in cancer cells.
特性
IUPAC Name |
4-[ethylsulfonyl(methyl)amino]-N-(pyridin-2-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3S/c1-3-23(21,22)19(2)15-9-7-13(8-10-15)16(20)18-12-14-6-4-5-11-17-14/h4-11H,3,12H2,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVOAEQNFVSQNQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N(C)C1=CC=C(C=C1)C(=O)NCC2=CC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-(1-cyclohexen-1-yl)ethyl]-1-(2-fluorophenyl)methanesulfonamide](/img/structure/B4428662.png)
![2-{[4-allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)propanamide](/img/structure/B4428682.png)
![methyl 2-[({[4-isobutyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoate](/img/structure/B4428688.png)
![3-[4-(3,5-dimethyl-1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-a]quinoxalin-1-yl]propanoic acid](/img/structure/B4428689.png)
![1-(4-methoxyphenyl)-4-{3-[(2-methyl-2-propen-1-yl)oxy]benzoyl}piperazine](/img/structure/B4428694.png)
![2-{[(4-bromo-2-methylphenyl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B4428704.png)
![2-chloro-4-[(4-chlorobenzyl)amino]benzoic acid](/img/structure/B4428710.png)
![ethyl 1-[3-(cyclohexyloxy)-2-hydroxypropyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B4428711.png)
![N-{4-[(4-ethyl-1-piperazinyl)methyl]phenyl}-N'-phenylurea](/img/structure/B4428718.png)
![3-butyl-9-cyclohexyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B4428726.png)
![1-[2-(4-chlorophenoxy)propanoyl]-4-piperidinecarboxamide](/img/structure/B4428730.png)
![2-{1-cyclohexyl-4-[4-(1H-pyrazol-1-yl)benzyl]-2-piperazinyl}ethanol](/img/structure/B4428741.png)

![4-{1-[(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)carbonyl]pyrrolidin-3-yl}-2-phenylpyridine](/img/structure/B4428758.png)